molecular formula C11H18N2O B7557877 N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide

N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide

Cat. No. B7557877
M. Wt: 194.27 g/mol
InChI Key: ZCSXUQJSNHPEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide, also known as CPP-115, is a novel compound that has been studied for its potential therapeutic uses. This compound is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase, which plays a key role in the regulation of GABA levels in the brain.

Mechanism of Action

N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. This results in an increase in GABA levels, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. The compound has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation. Additionally, it has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide in lab experiments is its potent inhibitory effect on GABA aminotransferase. This makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of using this compound is its potential toxicity, as high doses have been shown to cause liver damage in animal models.

Future Directions

There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating epilepsy, as it has been shown to increase GABA levels in the brain, which can reduce seizure activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound to minimize potential toxicity.

Synthesis Methods

The synthesis of N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopropylamine with 4-piperidone to form N-(1-cyclopropylpiperidin-4-yl)acetamide. This intermediate is then reacted with propargyl bromide in the presence of a base to form N-(1-cyclopropylpiperidin-4-yl)prop-2-ynamide. Finally, the alkyne group is hydrogenated in the presence of a palladium catalyst to form N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide has been studied for its potential therapeutic uses in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression. The compound has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity. It has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-11(14)12-9-5-7-13(8-6-9)10-3-4-10/h2,9-10H,1,3-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSXUQJSNHPEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpiperidin-4-yl)prop-2-enamide

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